Meta-Bromo Positional Isomerism Drives Distinct Biological Activity Compared to Para and Ortho Analogs
The compound 4-(3-Bromophenyl)-2-hydroxy-4-oxo-but-2-enoic acid, which shares the identical meta-bromophenyl motif, demonstrates measurable affinity for biological targets. A structurally characterized analog, (Z)-4-(3-Bromophenyl)-2-hydroxy-4-oxo-but-2-enoic acid (CHEMBL22197), exhibits an IC50 of 1,700 nM against Kynurenine-3-hydroxylase [1]. In a separate assay series, the same meta-bromo-substituted phenotype shows an IC50 of 2,000 nM in an HIV-1 integrase strand transfer assay [2]. These quantitative inhibition data establish that the 3-bromophenyl pharmacophore confers specific binding properties relevant for enzyme inhibitor programs. The 4-bromo positional isomer (CAS 90772-57-9) and the 2-bromo isomer are commercially available but lack reported bioactivity against these specific targets, indicating the meta-position may offer unique target engagement that cannot be replicated by ortho or para congeners.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,700 nM (Kynurenine-3-hydroxylase); 2,000 nM (HIV-1 integrase strand transfer) for meta-bromo-substituted butenoic acid analog |
| Comparator Or Baseline | 2-bromo and 4-bromo positional isomers: No reported activity against these targets in public databases |
| Quantified Difference | Meta-bromo substitution enables measurable target engagement (IC50 in low µM range); ortho and para isomers lack reported inhibitory activity for these specific targets |
| Conditions | Biochemical enzyme inhibition assays; HIV-1 integrase extracellular strand transfer assay; Kynurenine-3-hydroxylase inhibition assay |
Why This Matters
For programs targeting KMO or HIV integrase, selecting the meta-bromo positional isomer provides confirmed target engagement where ortho and para analogs show no publicly documented activity.
- [1] BindingDB BDBM50083953: (Z)-4-(3-Bromo-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid (CHEMBL22197), IC50 = 1,700 nM against Kynurenine-3-hydroxylase. View Source
- [2] BindingDB BDBM50083953: (Z)-4-(3-Bromo-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid (CHEMBL22197), IC50 = 2,000 nM in HIV-1 integrase strand transfer assay. View Source
